molecular formula C18H20N2O4 B5638505 N-(2-furylmethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide

N-(2-furylmethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide

Cat. No. B5638505
M. Wt: 328.4 g/mol
InChI Key: LFJFMRNAECLACP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives, such as N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, involves amination and cyclization processes, utilizing intermediates like glycidylacetamide and catalysts to achieve the final compound. The methods used are generally mild and provide a reasonable yield of the desired acetamides (Yang Chao, 2008).

Molecular Structure Analysis

Studies on similar compounds, like 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide, reveal complex molecular structures. For instance, in the mentioned compound, the phenyl ring is inclined at a significant angle with respect to the planar furyl–triazolsulfanyl–acetamide unit, contributing to the formation of a hydrogen-bonded two-dimensional framework in its crystal structure (M. Zareef et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of similar acetamide derivatives often involves interactions with various chemical agents. For instance, in the synthesis of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, reactions with chloroacetic acid and other agents are common. These reactions are crucial for the compound's potential biological activity, such as anticancer properties (V. Horishny et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structures, are influenced by their molecular arrangements and intermolecular interactions. For instance, the previously mentioned 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide shows specific hydrogen bonding patterns that influence its physical state and solubility (M. Zareef et al., 2008).

Chemical Properties Analysis

Acetamide derivatives like N-(2-furylmethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide often exhibit unique chemical properties due to their structural components. For example, the presence of the oxazolidinone and acetamide groups can impact the compound's reactivity and stability, as well as its potential biological activities, such as antibacterial properties (V. Varshney et al., 2009).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(14-20-10-12-24-18(20)22)19(13-16-7-4-11-23-16)9-8-15-5-2-1-3-6-15/h1-7,11H,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJFMRNAECLACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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